molecular formula C11H17N3O2 B11813125 N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

Katalognummer: B11813125
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: VSAFRHAQMACHHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a heterocyclic compound that features an isoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(piperidin-4-yl)isoxazole-4-carboxylic acid with dimethylamine under suitable conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide
  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Uniqueness

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an isoxazole ring with a piperidine moiety makes it a versatile compound in various research fields .

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

N,N-dimethyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3

InChI-Schlüssel

VSAFRHAQMACHHN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CON=C1C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.